molecular formula C8H6FNO3 B8190741 (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester

(3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester

Cat. No.: B8190741
M. Wt: 183.14 g/mol
InChI Key: SEKJTFVPCKRPEK-UHFFFAOYSA-N
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Description

(3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester is a fluorinated pyridine derivative featuring an oxo-acetic acid methyl ester moiety. Its structure combines a pyridine ring with a fluorine substituent at the 3-position and a methyl ester-linked oxo-acetic acid group, enabling reactivity in nucleophilic and electrophilic reactions.

Properties

IUPAC Name

methyl 2-(3-fluoropyridin-4-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-13-8(12)7(11)5-2-3-10-4-6(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKJTFVPCKRPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=C(C=NC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides. For example, fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to the desired compound through subsequent reactions . Another approach involves the use of fluorinating reagents such as Umemoto’s reagent or Balz-Schiemann reaction .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production methods are designed to ensure high yields and purity of the final product while minimizing the environmental impact and ensuring safety.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester serves as a building block for synthesizing more complex fluorinated compounds. Its reactivity allows for various transformations that are crucial in developing new materials.

Biology

The compound is studied for its potential biological activities , including:

  • Antimicrobial Properties : Research indicates that it may exhibit activity against various pathogens.
  • Anticancer Properties : Its ability to modulate enzyme activities makes it a candidate for cancer treatment research.

Medicine

In medicinal chemistry, (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester is explored as a potential drug candidate due to its unique pharmacological properties. Its interaction with specific molecular targets can lead to significant therapeutic effects.

Industry Applications

In industrial applications, this compound is utilized in developing new materials with enhanced properties, such as increased stability and reactivity. Its versatility makes it suitable for various applications in agrochemicals and materials science.

Case Studies

  • Antimicrobial Activity : In studies assessing antimicrobial properties, (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Cancer Research : Preliminary studies indicate that this compound may inhibit specific protein kinases involved in cancer cell signaling pathways, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Pyridine-Based Esters with Halogen Substituents

Compound Name Substituent Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
(3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester 3-F-pyridin-4-yl C₉H₇FNO₃ Not reported N/A (discontinued) Not explicitly reported
(5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-oxo-acetic acid methyl ester 5-Br, 1-Me-pyrrolopyridine C₁₁H₉BrN₂O₃ 140.5–141.5 62 IR: 1731 cm⁻¹ (C=O), 1653 cm⁻¹ (C=O); ¹H-NMR: δ 3.91 (s, CH₃), 8.54–8.80 (pyridine H)
(2-Chloro-pyridin-3-yl)-oxo-acetic acid ethyl ester 2-Cl-pyridin-3-yl C₉H₈ClNO₃ Not reported Not reported Molecular weight: 213.62; Flash point: 154°C

Key Observations :

  • Halogen Effects: Bromine substitution (as in the pyrrolopyridine derivative) increases melting points compared to non-halogenated analogs, likely due to enhanced molecular packing and halogen bonding . Fluorine, being smaller and more electronegative, may improve metabolic stability in drug design compared to chlorine .

Aromatic 4-Oxo-but-2-enoic Acid Methyl Esters

Compound Name Aryl Group Molecular Formula Melting Point (°C) Yield (%) Key Properties
2-Hydroxy-4-(4-methoxy-phenyl)-4-oxo-but-2-enoic acid methyl ester (12d) 4-MeO-phenyl C₁₂H₁₁O₅ 94–96 47 m/z: 235.0806 (M-H⁻)
2-Hydroxy-4-pyridin-4-yl-4-oxo-but-2-enoic acid methyl ester (12k) Pyridin-4-yl C₁₀H₈NO₄ 99–101 12 m/z: 206.0398 (M-H⁻)

Comparison with Target Compound :

  • Aromatic vs. Heteroaromatic : The pyridin-4-yl group in 12k shares structural similarity with the target compound’s 3-fluoro-pyridin-4-yl group. However, the absence of fluorine in 12k results in lower molecular weight (206 vs. ~211 for the target) and altered electronic properties, affecting reactivity in cross-coupling reactions .

Heterocyclic Oxo-Acetic Acid Esters in Drug Discovery

Compound Name Core Structure Application Key Findings
(7-Chloro-4-oxo-chroman-3-yl)-oxo-acetic acid ethyl ester Chroman-4-one Anticancer agents Methyl/ethyl ester orthogonality is critical for regioisomer formation; methyl esters improve synthetic efficiency .
(2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester Thiazole Antimicrobials Thiazole rings enhance bioavailability compared to pyridine-based esters .

Implications for Target Compound :

  • The methyl ester in the target compound may offer synthetic advantages over ethyl esters in cyclization or hydrolysis steps, as seen in chroman derivatives .
  • Pyridine-based esters (vs. thiazole) may exhibit distinct pharmacokinetic profiles due to differences in lipophilicity and hydrogen-bonding capacity .

Biological Activity

(3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester is a fluorinated pyridine derivative with the molecular formula C₈H₆FNO₃ and a molecular weight of approximately 183.14 g/mol. This compound has garnered attention due to its unique structural features, particularly the presence of a fluorine atom at the 3-position of the pyridine ring, which significantly enhances its biological activity and solubility properties.

Chemical Structure and Properties

The compound features:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Fluorine substitution : The presence of fluorine enhances reactivity and binding affinity to biological targets.
  • Oxo-acetic acid moiety : Linked through an ester bond to a methyl group, contributing to its potential therapeutic applications.

Biological Activity

Research indicates that (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester exhibits significant biological activity, particularly in modulating enzyme activities. Its structure suggests potential interactions with various biological macromolecules, including enzymes and receptors.

The electronegativity of the fluorine atom can influence the compound's binding affinity to specific targets, leading to:

  • Inhibition of enzyme activity : Similar compounds have shown efficacy in inhibiting protein kinases, which are crucial in cancer signaling pathways.
  • Modulation of receptor signaling pathways : This could result in various biological effects, including anti-cancer and antimicrobial properties.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antimicrobial Activity : Similar fluorinated compounds have demonstrated moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively.
  • Anticancer Properties : The compound's ability to inhibit protein kinases suggests its potential as an anticancer agent. Fluorinated compounds are often associated with increased potency in cancer therapies due to enhanced binding capabilities.

Comparative Analysis with Similar Compounds

The following table summarizes key features of (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
(3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl esterC₈H₆FNO₃Fluorine at 3-position; significant biological activity
Methyl 3-oxo-3-(pyridin-4-yl)propanoateC₉H₉N₁O₃Lacks fluorine; different side chain
(6-Fluoro-pyridin-3-yloxy)-acetic acid methyl esterC₈H₈FNO₃Different position of fluorine; potential different activity profile
Methyl 2-(3-fluoropyridin-4-yl)-2-oxoacetateC₉H₈FNO₃Similar structure but distinct substituent positions

Case Studies

  • Antibacterial Studies : A study examining various pyridine derivatives found that those with fluorination exhibited superior antibacterial properties compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : In vitro studies have demonstrated that compounds similar to (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester can inhibit cell proliferation in cancer cell lines, suggesting a promising avenue for therapeutic development.

Q & A

Q. What synthetic routes are recommended for preparing (3-Fluoro-pyridin-4-yl)-oxo-acetic acid methyl ester?

  • Methodological Answer : The compound can be synthesized via condensation reactions using activated carbonyl intermediates. For example, in analogous syntheses, isonicotinic acid derivatives are reacted with fluorinated arylacetic acid esters in the presence of carbodiimide reagents (e.g., CDI) and NaH in DMF at controlled temperatures (273–298 K). This approach ensures efficient ester bond formation while minimizing side reactions . Alternative routes may involve Mitsunobu conditions or Steglich esterification for acid-sensitive substrates. Post-synthesis, intermediates should be purified via silica gel chromatography to isolate the target ester.

Q. How should researchers characterize the compound to confirm structural integrity?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LCMS) is critical for confirming molecular weight (e.g., observed m/z 222 [M+H]+ in analogous esters) and detecting impurities . Nuclear Magnetic Resonance (NMR) (¹H/¹³C) is essential for verifying substituent positions, particularly the fluorine atom on the pyridinyl ring and the methyl ester group. For example, the fluorine atom typically shows a deshielded peak in ¹⁹F NMR (~ -110 ppm for meta-fluorinated pyridines). High-Performance Liquid Chromatography (HPLC) under conditions like a C18 column with acetonitrile/water gradients can assess purity (>95% by peak area) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Store the compound in anhydrous solvents (e.g., THF, DCM) at -20°C under inert gas (N₂/Ar). Monitor degradation via Fourier-Transform Infrared Spectroscopy (FTIR) for carbonyl band shifts (e.g., ~1740 cm⁻¹ for esters vs. ~1700 cm⁻¹ for carboxylic acids). Avoid prolonged exposure to light, as fluoropyridinyl groups may undergo photodegradation .

Advanced Research Questions

Q. How can competing esterification pathways be controlled during synthesis?

  • Methodological Answer : Competing pathways (e.g., self-condensation of activated carbonyls) are minimized by using low-temperature conditions (273 K) and stoichiometric control of reagents. For instance, CDI-mediated activation of carboxylic acids reduces side reactions compared to traditional acyl chlorides . Kinetic monitoring via in-situ FTIR or Raman spectroscopy helps identify by-product formation early. Post-reaction quenching with aqueous NaHCO₃ selectively removes unreacted intermediates.

Q. What strategies mitigate racemization in chiral derivatives of this compound?

  • Methodological Answer : To preserve chirality in derivatives (e.g., α-hydroxy esters), use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzyme-mediated resolutions (e.g., lipases in organic media). For example, Candida antarctica lipase B selectively hydrolyzes one enantiomer of methyl esters. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. How can computational methods predict reactivity or degradation pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electrophilic sites, such as the carbonyl carbon and fluoropyridinyl ring. Simulations predict hydrolysis kinetics and regioselectivity in nucleophilic attacks. Molecular Dynamics (MD) studies in explicit solvents (e.g., water/DMSO) assess stability under storage conditions. Pair computational results with accelerated stability testing (40°C/75% RH for 6 months) to validate predictions .

Contradictions and Resolutions

  • Contradiction : Patent methods (e.g., vs. 18) use different catalysts (NaH vs. CDI) for analogous syntheses.

    • Resolution : CDI reduces side reactions in moisture-sensitive systems, while NaH is cost-effective for large-scale reactions. Select based on substrate sensitivity and scalability .
  • Contradiction : LCMS m/z values vary between studies due to adduct formation (e.g., [M+Na]+ vs. [M+H]+).

    • Resolution : Standardize ionization conditions (e.g., ESI+ with 0.1% formic acid) and calibrate with reference standards .

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